3-(4-Nitrophenoxy)propane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenoxy)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERGZLQRVWFVAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405393 |

Source

|

| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34211-48-8 |

Source

|

| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(4-Nitrophenoxy)propane-1,2-diol" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Nitrophenoxy)propane-1,2-diol

Introduction

This compound is an organic chemical compound that integrates three key functional moieties: a p-substituted nitrophenyl group, an ether linkage, and a propane-1,2-diol tail. This unique structural combination confers a range of chemical properties and biological activities that make it a subject of interest for researchers in medicinal chemistry, microbiology, and synthetic chemistry. As a member of the aryloxypropanediol class, it shares a structural backbone with various known bioactive molecules, including pharmaceuticals. The presence of the nitro group, a versatile functional group in drug design, further enhances its potential as a synthetic intermediate or a lead compound for developing new therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its spectroscopic signature, plausible synthetic routes, and its known biological significance. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights and a deep dive into the causality behind its chemical behavior.

Core Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

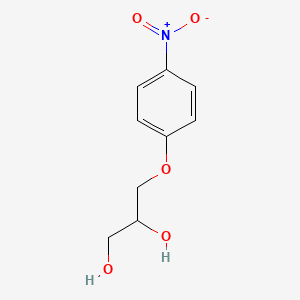

The molecule consists of a 4-nitrophenol core connected via an ether bond to the C1 position of a propane-1,2-diol unit.

Caption: Chemical Structure of this compound.

The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 3-(4-nitrophenoxy)-1,2-propanediol | |

| CAS Number | 34211-48-8 | [3][4] |

| Molecular Formula | C₉H₁₁NO₅ | [3] |

| Molecular Weight | 213.19 g/mol | [3][4][5] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| XLogP3 | 1.4 | |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bonds | 4 | [5] |

Solubility and Stability

The solubility profile is dictated by the molecule's dualistic nature. The propane-1,2-diol moiety, with its two hydroxyl groups, imparts hydrophilicity and allows for hydrogen bonding with polar solvents like water, ethanol, and methanol. Conversely, the nitrophenyl group is hydrophobic, promoting solubility in less polar organic solvents such as dichloromethane and ethyl acetate. This amphiphilic character is crucial for its potential applications in drug delivery and biological assays.

The compound should be stored sealed in a dry environment, with some suppliers recommending refrigeration at 2-8°C for long-term stability.[6][4] It is generally stable under standard laboratory conditions, but the nitroaromatic group can be susceptible to reduction.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific experimental spectra for this compound are not widely published, its structural features allow for reliable prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the nitrophenyl ring will appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the propane-1,2-diol chain will appear in the more upfield region (δ 3.5-4.5 ppm), with their chemical shifts and splitting patterns influenced by the adjacent ether and hydroxyl groups.

-

¹³C NMR: The carbon NMR will show nine distinct signals. The aromatic carbons will resonate in the δ 110-165 ppm range, with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons of the diol chain will appear in the δ 60-80 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2][7]

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Vibration |

| O-H (Hydroxyl) | 3200-3600 (Broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| NO₂ (Nitro) | 1500-1550 and 1300-1370 | Asymmetric & Symmetric Stretching |

| C=C (Aromatic) | 1450-1600 | Ring Stretching |

| C-O (Ether) | 1000-1300 | Stretching |

| C-O (Alcohol) | 1000-1260 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[2][8] In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 213. Key fragmentation pathways would likely involve:

-

Cleavage of the ether bond.

-

Loss of water (H₂O) from the diol moiety.

-

Fragmentation of the propanediol side chain.

-

Characteristic losses associated with the nitro group (e.g., loss of NO or NO₂).

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is fundamental for its application as a building block in more complex molecular architectures.

Synthetic Pathway: Williamson Ether Synthesis

A robust and logical approach to synthesizing this compound is the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide or an epoxide. In this context, the most direct route involves the base-catalyzed reaction of 4-nitrophenol with glycidol (2,3-epoxy-1-propanol).

Caption: Plausible synthesis via Williamson Ether Synthesis.

Experimental Rationale:

-

Deprotonation: 4-Nitrophenol is a relatively acidic phenol (pKa ≈ 7.15) due to the electron-withdrawing nitro group. A moderately strong base like potassium carbonate is sufficient to deprotonate the hydroxyl group, forming the highly nucleophilic 4-nitrophenoxide anion.

-

Nucleophilic Attack: The generated phenoxide attacks one of the carbon atoms of the glycidol epoxide ring. The attack preferentially occurs at the less sterically hindered terminal carbon, leading to the opening of the epoxide and the formation of an alkoxide intermediate.

-

Workup: An aqueous acidic workup protonates the newly formed alkoxide, yielding the final diol product.

Key Chemical Reactivity

The reactivity of the molecule is a composite of its constituent functional groups:

-

Nitro Group Reduction: The nitro group is readily reduced to an amino group (aniline derivative) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This transformation is a cornerstone of medicinal chemistry, as it provides a pathway to introduce new functionalities and significantly alters the electronic properties of the aromatic ring.

-

Diol Reactions: The two hydroxyl groups can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The primary and secondary alcohols exhibit different reactivities, allowing for selective transformations.

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the potent electron-withdrawing nitro group. However, it is activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group, though the ether linkage is generally stable.

Applications and Biological Significance

The structure of this compound suggests potential utility in pharmacology and microbiology.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties.[3] It is reported to be an effective agent against the pathogenic bacterium Pseudomonas aeruginosa.[3] The proposed mechanism of action involves the inhibition of bacterial protein synthesis by binding to ribosomes.[3] Furthermore, there is evidence to suggest it may cause DNA damage, contributing to its bactericidal effects.[3]

Caption: Proposed antimicrobial mechanism of action.

Potential in Drug Discovery

The aryloxypropanediol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. For example, related compounds like Guaifenesin (an expectorant) and Mephenesin (a muscle relaxant) are based on this core structure.[2] A study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, a structural analog, revealed it suppresses inflammatory responses by inhibiting multiple kinases.[9] This suggests that derivatives of this compound could be explored for anti-inflammatory or other therapeutic activities. The nitro group serves as a valuable synthetic handle for creating libraries of derivatives for structure-activity relationship (SAR) studies.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is associated with several hazard classifications.

| GHS Classification | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [6] |

| Skin Irritation | H315 | Causes skin irritation. | [3] |

| Eye Irritation | H319 | Causes serious eye irritation. | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Eye Contact: In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing.[6]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from room temperature to 2-8°C.[6][4]

Conclusion

This compound is a multifaceted compound whose value lies in its combination of a reactive nitroaromatic core and a hydrophilic diol side chain. Its demonstrated antimicrobial activity presents a foundation for further investigation into its potential as an antibiotic. Moreover, its structural similarity to known pharmaceuticals and the synthetic versatility afforded by its functional groups make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has synthesized the available technical data to provide a comprehensive understanding of its chemical properties, serving as a foundational resource for scientists and researchers aiming to explore its full potential.

References

-

PubChem. (n.d.). 3-(4-Nitrophenoxy)propane-1,1-diol. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (n.d.). 1,3-Propanediol, 2,2'-[methylenebis(oxymethylene)]bis[2-methyl-. [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

-

Yu, T., Shim, J., Yang, Y., Byeon, S. E., Kim, J. H., Rho, H. S., Park, H., Sung, G.-H., Kim, T. W., Rhee, M. H., & Cho, J. Y. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1540–1551. [Link]

-

PubChem. (n.d.). 3-(2-Hydroxyphenoxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]

-

Fisyuk, A. S., Ryabukhin, D. S., & Vasilin, I. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3169. [Link]

-

Leito, I., et al. (2022). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Molecules, 27(3), 845. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

PubChem. (n.d.). 3-(4-(Tert-butyl)phenoxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Effective synthesis of non-racemic prenalterol based on spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol. [Link]yphenoxypropane-12-diol)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 34211-48-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3-(4-Nitrophenoxy)propane-1,1-diol | C9H11NO5 | CID 151517521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 34211-48-8 [sigmaaldrich.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes | MDPI [mdpi.com]

- 9. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-(4-Nitrophenoxy)propane-1,2-diol" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenoxy)propane-1,2-diol

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis, purification, and detailed characterization of this compound (3-NPPD). This guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure scientific integrity.

Introduction and Significance

This compound is an aryloxypropanediol compound characterized by a 4-nitrophenol moiety linked via an ether bond to a propane-1,2-diol backbone. Its structural features, particularly the nitro group and the diol functionality, make it a molecule of interest for various applications. It has been identified as an antimicrobial agent with inhibitory effects against bacteria such as Pseudomonas aeruginosa.[1] The mechanism of action is believed to involve the inhibition of protein synthesis by binding to bacterial ribosomes.[1] Furthermore, its structure serves as a versatile scaffold and intermediate in the synthesis of more complex, biologically active molecules and pharmaceutical agents.[2][3] This guide offers a robust framework for its preparation and analytical validation.

Synthesis of this compound

The synthesis of 3-NPPD is most effectively achieved through the base-catalyzed nucleophilic ring-opening of an epoxide, a well-established and reliable method for generating aryloxypropanediols.[4] This approach is favored for its high efficiency and atom economy.

Reaction Principle and Mechanism

The core of the synthesis involves the reaction between 4-nitrophenol and a chiral or racemic glycidol. The process is initiated by a base, which deprotonates the phenolic hydroxyl group of 4-nitrophenol. This in-situ generation of the 4-nitrophenoxide anion creates a potent nucleophile. The subsequent step is the nucleophilic attack of this anion on one of the terminal carbons of the glycidol epoxide ring, leading to the opening of the strained three-membered ring. The regioselectivity of this attack typically favors the less sterically hindered carbon, yielding the desired propane-1,2-diol structure after an aqueous workup protonates the resulting alkoxide.

The mechanism proceeds as follows:

-

Deprotonation: 4-nitrophenol is treated with a base (e.g., Sodium Hydroxide) to form the sodium 4-nitrophenoxide salt.

-

Nucleophilic Attack: The 4-nitrophenoxide anion attacks the terminal carbon of the glycidol epoxide.

-

Protonation: The intermediate alkoxide is protonated during aqueous workup to yield the final diol product.

Sources

An In-depth Technical Guide on the Mechanism of Action of 3-(4-Nitrophenoxy)propane-1,2-diol in Enzyme Assays

<

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(4-Nitrophenoxy)propane-1,2-diol (NPP-diol) in enzyme assays. Primarily utilized as a chromogenic substrate for epoxide hydrolases (EHs), this document will delve into the biochemical principles governing its application. We will explore the enzymatic conversion of NPP-diol, the subsequent release of the chromophore, and the practical considerations for researchers, scientists, and drug development professionals. This guide aims to equip the reader with the necessary knowledge to effectively design, execute, and interpret enzyme assays using this valuable tool.

Introduction to this compound

This compound, with the chemical formula C9H11NO5, is a synthetic compound that has found a niche application in biochemistry as a substrate for a specific class of enzymes.[1][2] While its structure contains a diol moiety, its primary utility in enzyme assays stems from its role as a substrate for epoxide hydrolases (EHs).[3][4] These enzymes are crucial in xenobiotic metabolism, catalyzing the hydrolysis of epoxide compounds to their corresponding vicinal diols.[5][6] The presence of the 4-nitrophenoxy group in NPP-diol allows for a colorimetric readout, making it a convenient tool for measuring EH activity.

Core Mechanism of Action in Epoxide Hydrolase Assays

The utility of this compound in enzyme assays is centered on its interaction with epoxide hydrolases, a superfamily of enzymes belonging to the α/β-hydrolase fold family.[6] There are two main forms of epoxide hydrolases in mammals: microsomal epoxide hydrolase (mEH or EPHX1) and soluble epoxide hydrolase (sEH or EPHX2).[3][6] Both enzymes catalyze the addition of water to an epoxide ring, but they exhibit different substrate specificities and cellular localizations.[5][7]

The enzymatic reaction involving NPP-diol is a two-step process:

-

Enzymatic Hydrolysis: The epoxide hydrolase recognizes and binds to the substrate. The enzyme then catalyzes the nucleophilic attack of a water molecule on one of the carbon atoms of the epoxide ring (if the substrate is presented as an epoxide precursor in situ) or facilitates a similar hydrolytic cleavage. This results in the formation of a diol product and the release of 4-nitrophenolate.[6]

-

Chromophore Release and Detection: The released 4-nitrophenolate anion is a yellow-colored compound with a characteristic absorbance maximum around 405 nm. The rate of formation of this yellow product is directly proportional to the activity of the epoxide hydrolase in the sample. This color change can be continuously monitored using a spectrophotometer or a microplate reader, allowing for a kinetic analysis of the enzyme's activity.

Caption: Enzymatic conversion of the substrate by Epoxide Hydrolase.

Practical Applications in Research and Drug Development

The assay based on this compound is a valuable tool for:

-

Screening for Epoxide Hydrolase Inhibitors: This is a significant area of research, as inhibitors of soluble epoxide hydrolase (sEH) have shown therapeutic potential for treating hypertension, inflammation, and pain.[8][9] The assay can be adapted to a high-throughput format to screen large libraries of compounds for their ability to inhibit EH activity.

-

Characterizing Enzyme Kinetics: The continuous nature of the colorimetric assay allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.

-

Investigating Xenobiotic Metabolism: Epoxide hydrolases play a critical role in the detoxification of a wide range of environmental pollutants and drugs.[10] Assays using NPP-diol can be employed to study the activity of these enzymes in various tissues and cell types, providing insights into their role in drug metabolism and toxicity.[5]

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for a microplate-based assay for epoxide hydrolase activity using a chromogenic substrate conceptually similar to NPP-diol. Researchers should optimize the conditions for their specific enzyme source and experimental setup.

Materials:

-

Recombinant or purified epoxide hydrolase (mEH or sEH)

-

This compound stock solution (in a suitable organic solvent like DMSO)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, containing BSA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents: Dilute the enzyme and substrate to their final working concentrations in the assay buffer. It is crucial to determine the optimal concentrations through preliminary experiments.

-

Set up the Assay Plate:

-

Add a defined volume of assay buffer to each well.

-

Add the test compounds (inhibitors) or their vehicle control to the appropriate wells.

-

Add the enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Monitor Absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals for a specified period (e.g., 15-30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Subtract the background rate (from "no enzyme" controls) from all other rates.

-

For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.

-

For kinetic studies, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Caption: General workflow for an epoxide hydrolase inhibitor screening assay.

Data Interpretation and Considerations

Quantitative Data Summary:

| Parameter | Typical Range | Significance |

| Substrate Concentration | 10 - 200 µM | Should ideally be around the Km value for kinetic assays. |

| Enzyme Concentration | 0.1 - 5 µg/mL | Must be in the linear range of the assay. |

| Incubation Time | 10 - 60 min | The reaction should be linear over this period. |

| Wavelength | 405 nm | Absorbance maximum for 4-nitrophenolate. |

Self-Validating Systems and Trustworthiness:

To ensure the reliability of the assay results, it is essential to include proper controls:

-

No Enzyme Control: To measure the rate of non-enzymatic hydrolysis of the substrate.

-

No Substrate Control: To account for any background absorbance from the enzyme or other components.

-

Positive Control Inhibitor: A known inhibitor of the enzyme should be included to validate the assay's ability to detect inhibition.

-

Vehicle Control: To account for any effects of the solvent used to dissolve the test compounds.

Field-Proven Insights and Causality:

-

Substrate Solubility: this compound may have limited aqueous solubility. A stock solution in an organic solvent like DMSO is typically used. The final concentration of the organic solvent in the assay should be kept low (usually <1%) to avoid affecting enzyme activity.

-

Interference from Test Compounds: Colored or fluorescent compounds can interfere with the assay. It is important to check for any intrinsic absorbance of the test compounds at 405 nm.

-

Distinguishing between mEH and sEH activity: While NPP-diol can be a substrate for both enzymes, their inhibitor profiles are different. Specific inhibitors for each enzyme can be used to dissect their respective contributions in complex biological samples.

Conclusion

This compound serves as a practical and effective tool for the study of epoxide hydrolases. Its chromogenic nature allows for a straightforward and continuous assay that can be readily adapted for various applications, from basic enzyme characterization to high-throughput screening of potential drug candidates. By understanding the underlying mechanism of action and adhering to rigorous experimental design, researchers can leverage this compound to generate reliable and insightful data in the field of drug metabolism and pharmacology.

References

- Fluorometric microassay to quantify microsomal epoxide hydrolase in 96-well pl

- Soluble Epoxide Hydrolase Cell-Based Assay Kit - Cayman Chemical.Bioscience.

- Rapid and sensitive enzyme-linked immunosorbent assay for the microsomal epoxide hydrolase.PubMed.

- Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Bertin bioreagent.Bertin Bioreagent.

- Soluble Epoxide Hydrolase Assay Kit (ab240999).Abcam.

- Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical.Cayman Chemical.

- Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - ChemicalBook.ChemicalBook.

- The Generation of a Nanobody-Based ELISA for Human Microsomal Epoxide Hydrolase.eScholarship.org.

- This compound | 34211-48-8 | JBA21148.Biosynth.

- Expression and Activity of Microsomal Epoxide Hydrolase in Follicles Isolated

- Development of fluorescent substrates for microsomal epoxide hydrolase and application to inhibition studies.PubMed Central.

- The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease.PubMed Central.

- 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases.PubMed.

- Epoxide Hydrolases: Multipotential Bioc

- (PDF) Epoxide Hydrolases: Structure, Function, Mechanism, and Assay.

- Characterization of enzymatic properties of two novel enzymes, 3,4-dihydroxyphenylacetate dioxygenase and 4-hydroxyphenylacetate 3-hydroxylase, from Sulfobacillus acidophilus TPY.PubMed Central.

- 3-(4-Nitrophenoxy)propane-1,1-diol | C9H11NO5 | CID 151517521.PubChem.

- 34211-48-8|this compound.BLDpharm.

- High-performance thin-layer chromatography assay for epoxide hydrolase activity and the determination of phenoxypropane-1,2-diols.PubMed.

- Epoxide hydrolase – Knowledge and References.Taylor & Francis.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 34211-48-8|this compound|BLD Pharm [bldpharm.com]

- 3. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit CAS#: [amp.chemicalbook.com]

- 10. Development of fluorescent substrates for microsomal epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-(4-Nitrophenoxy)propane-1,2-diol in Assay Buffers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound in an assay buffer is a critical first step in obtaining reliable and reproducible results. This guide provides an in-depth technical overview of the solubility of 3-(4-Nitrophenoxy)propane-1,2-diol, a nitrophenol compound, in various assay buffers. We will explore the theoretical underpinnings of its solubility, practical methods for solubility determination, and strategies for optimizing buffer conditions.

Understanding the Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its chemical structure. This compound possesses several key functional groups that influence its behavior in aqueous solutions:

-

Aromatic Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, which increases the polarity and lipophilicity of the benzene ring.[1] This can contribute to lower aqueous solubility.

-

Phenoxy Ether Linkage (-O-): The ether linkage adds some flexibility to the molecule.

-

Propane-1,2-diol Moiety (-CH(OH)CH2OH): The two hydroxyl groups are capable of forming hydrogen bonds with water, which can enhance aqueous solubility.[2]

The interplay between the hydrophobic nitrophenyl group and the hydrophilic diol side chain results in a molecule with moderate polarity. Predicting its exact solubility in a complex buffer system is challenging and necessitates empirical determination.

The Critical Role of Assay Buffer Composition

Assay buffers are not merely water; they are complex mixtures of salts, buffering agents, and sometimes detergents or co-solvents that can significantly impact the solubility of a test compound.[2] Key factors to consider include:

-

pH: The pH of the buffer can dramatically affect the solubility of ionizable compounds.[2][3] For phenolic compounds, solubility can be influenced by pH, with some studies showing higher solubility at very acidic or alkaline pH values compared to neutral pH.[4][5]

-

Ionic Strength: The concentration of salts in the buffer can either increase ("salting-in") or decrease ("salting-out") the solubility of a compound.[2][6] The effect of ionic strength on the solubility of phenolic compounds can be complex and depends on the specific salt and compound.[7][8]

-

Co-solvents and Additives: Organic co-solvents like DMSO or detergents like Tween-20 are often included in assay buffers to enhance the solubility of hydrophobic compounds.[9][10]

A Practical Guide to Determining Solubility

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery and provides a rapid assessment of a compound's solubility under non-equilibrium conditions.[11][12]

Experimental Protocol: Nephelometric Kinetic Solubility Assay [13]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Add the desired assay buffer to each well to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on the assay.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.

Thermodynamic Solubility Assay

This method determines the solubility of a compound at equilibrium and is more representative of the true solubility. It is often used in later stages of drug development.[11][12]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Excess Compound: Add an excess amount of solid this compound to a vial containing the assay buffer.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[12]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS.[12][14]

Data Presentation:

| Assay Type | Methodology | Throughput | Application Stage |

| Kinetic Solubility | Nephelometry, UV Spectroscopy | High | Early Drug Discovery |

| Thermodynamic Solubility | Shake-Flask with HPLC/LC-MS | Low to Medium | Lead Optimization, Preformulation |

Strategies for Optimizing Solubility in Assay Buffers

If the solubility of this compound is found to be limiting in your chosen assay buffer, several strategies can be employed to improve it.

Workflow for Solubility Optimization:

Caption: Workflow for optimizing compound solubility.

-

pH Adjustment: Systematically vary the pH of the buffer within a range that is compatible with your assay. Given its phenolic nature, exploring both slightly acidic and slightly alkaline pH values may be beneficial.[4]

-

Ionic Strength Modification: Test the effect of different salt concentrations on solubility. Be mindful that high salt concentrations can sometimes interfere with biological assays.

-

Co-solvent Addition: If the assay allows, incrementally increase the concentration of a water-miscible organic solvent like DMSO or ethanol.[14]

-

Detergent Inclusion: For cell-free assays, the addition of a non-ionic detergent such as Tween-20 or Triton X-100 at concentrations above the critical micelle concentration can significantly enhance solubility.[10]

Conclusion

Determining and optimizing the solubility of this compound in assay buffers is a crucial step for any researcher working with this compound. By understanding the interplay of its molecular structure with the components of the assay buffer and by employing systematic experimental approaches, reliable and meaningful data can be generated. The protocols and strategies outlined in this guide provide a robust framework for tackling solubility challenges and ensuring the success of your experiments.

References

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug discovery today, 11(21-22), 1012–1018. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Jamróz, E., Kulawik-Pióro, A., & Kruk, J. (2019). Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins. Foods, 8(1), 26. [Link]

-

PubChem. (n.d.). 3-(4-Nitrophenoxy)propane-1,1-diol. Retrieved from [Link]

-

Abdel-aal, E. S. M., & Salama, D. A. (2014). Effect of pH on the solubility of phenolic compounds. Journal of Food Science and Technology, 51(10), 2473-2481. [Link]

-

Noubigh, A., Mgaidi, A., & Abderrabba, M. (2016). Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. Journal of Molecular Liquids, 219, 51-56. [Link]

-

Diamanti, E., & Chayen, N. E. (2010). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Crystal Growth & Design, 10(3), 1049-1052. [Link]

-

ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

-

Noubigh, A., Mgaidi, A., & Abderrabba, M. (2007). Effect of salts on the solubility of phenolic compounds: experimental measurements and modelling. The Journal of Chemical Thermodynamics, 39(4), 629-634. [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

-

Alsenz, J., & Kansy, M. (2007). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA, 61(5), 261-267. [Link]

-

Smith, P. A., Bowerbank, C. R., Lee, M. L., Williams, K., Alexander, W., & Still, K. R. (2000). Rapid separation of nitroaromatic compounds by solvating gas chromatography. Drug and chemical toxicology, 23(1), 155–160. [Link]

-

Shayanfar, A., & Jouyban, A. (2013). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 18(9), 11094-11111. [Link]

-

de Oliveira, R. B., & da Silva, J. B. P. (2019). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 30(11), 2296-2317. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

-

Donlon, B. A., Razo-Flores, E., Field, J. A., & Lettinga, G. (1996). Biotransformation and biodegradation of selected nitroaromatics under anaerobic conditions. Biotechnology and bioengineering, 51(4), 439-447. [Link]

-

Cropek, D. M., & Kemme, P. A. (1998). Sonolysis of Nitroaromatic Compounds, 1,3-Dinitrobenzene and Nitrobenzene. Defense Technical Information Center. [Link]

-

Yu, T., Shim, J., Yang, Y., Byeon, S. E., Kim, J. H., Rho, H. S., Park, H., Sung, G. H., Kim, T. W., Rhee, M. H., & Cho, J. Y. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical pharmacology, 83(11), 1540–1551. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of salts on the solubility of phenolic compounds: experimental measurements and modelling | Semantic Scholar [semanticscholar.org]

- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to 3-(4-Nitrophenoxy)propane-1,2-diol: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 3-(4-Nitrophenoxy)propane-1,2-diol, a key chemical intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, outlines detailed synthetic protocols, and explores its significant role in the creation of pharmacologically active agents.

Introduction and Strategic Importance

This compound, with CAS Number 34211-48-8, is a substituted aromatic ether and a vicinal diol. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, most notably in the synthesis of β-adrenergic blocking agents (beta-blockers). Its structure contains the necessary backbone for the propanolamine side chain characteristic of many beta-blockers. Understanding the properties and synthesis of this intermediate is paramount for process optimization, impurity profiling, and the development of robust and scalable manufacturing routes for APIs like Nifenalol.

One supplier of research chemicals briefly notes that this compound has been investigated as a nitrophenol compound that inhibits bacterial growth, suggesting potential antimicrobial applications.[1] However, its predominant and well-documented value lies in its utility as a synthetic precursor.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data from chemical suppliers and predicted values based on its structure and comparison with analogous compounds.

| Property | Value / Description | Source / Basis |

| IUPAC Name | This compound | --- |

| CAS Number | 34211-48-8 | [2] |

| Molecular Formula | C₉H₁₁NO₅ | [1] |

| Molecular Weight | 213.19 g/mol | [1] |

| Physical Form | Pale-yellow to yellow-brown solid | [3] |

| Melting Point | Not experimentally determined. Expected to be a solid with a moderate melting point, similar to related nitrophenyl ethers like 4-Nitrophenyl phenyl ether (52-60 °C). | Inferred[4] |

| Boiling Point | Not experimentally determined. Expected to be high and likely to decompose upon heating, typical for polyfunctional aromatic compounds. | Inferred |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, and DMSO. | Inferred from structure |

| Storage | Store at 2-8 °C | [3] |

Spectral Data (Predicted):

-

¹H NMR: Protons on the aromatic ring would appear in the downfield region (approx. 7.0-8.2 ppm), showing a characteristic AA'BB' splitting pattern. The protons of the propanediol moiety would appear more upfield, with complex splitting due to diastereotopicity.

-

¹³C NMR: Aromatic carbons would resonate between 115-165 ppm. The carbon bearing the nitro group would be significantly deshielded. The aliphatic carbons of the diol would appear in the 60-75 ppm range.

-

IR Spectroscopy: Key absorbances would include strong peaks for the nitro group (approx. 1520 and 1340 cm⁻¹), C-O-C ether stretching (approx. 1250 and 1040 cm⁻¹), broad O-H stretching from the diol (approx. 3300-3500 cm⁻¹), and aromatic C-H stretching (approx. 3000-3100 cm⁻¹).

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the nitroaromatic ring, the ether linkage, and the vicinal diol.

Reactivity of the Vicinal Diol

The 1,2-diol group is the most reactive site for transformations leading to beta-blockers.

-

Activation: The hydroxyl groups can be activated for subsequent nucleophilic substitution. For instance, conversion to a cyclic sulfate or reaction with tosyl chloride would make the primary or secondary carbon susceptible to attack by an amine.

-

Oxidative Cleavage: A characteristic reaction of vicinal diols is oxidative cleavage of the carbon-carbon bond when treated with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction breaks the diol into two carbonyl-containing fragments and can be used for structural analysis.

-

Protection: The diol can be protected as a cyclic acetal or ketal (e.g., by reacting with acetone or benzaldehyde) to allow for selective reactions at other parts of the molecule. These protecting groups are stable under basic conditions but are readily removed with acid.

Reactivity of the Nitroaromatic System

-

Reduction: The nitro group can be readily reduced to an amine (aniline derivative) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is fundamental in the synthesis of certain drugs where an amino group is required.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, although this is less common than reactions at the diol side-chain.

Synthesis Methodologies

The primary application of this compound as a pharmaceutical intermediate dictates that its synthesis must be efficient and scalable. While specific literature detailing its synthesis is scarce, a robust protocol can be designed based on well-established reactions for analogous phenoxy-propanediols, which are common intermediates in beta-blocker manufacturing.

A logical and industrially relevant synthetic approach involves the reaction of a C3 building block with 4-nitrophenol.

Workflow for the Synthesis of this compound

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis (Method A)

This protocol is adapted from a general method for preparing phenoxy-propanediols, as described in patents for related pharmaceuticals.

Materials:

-

4-Nitrophenol

-

3-Chloro-1,2-propanediol

-

Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or water as solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Nitrophenol (1.0 eq) in the chosen solvent (e.g., water).

-

Add sodium hydroxide (1.05 eq) portion-wise while stirring. The formation of the sodium 4-nitrophenoxide salt will be observed.

-

Nucleophilic Substitution: To this solution, add 3-Chloro-1,2-propanediol (1.2 eq).

-

Heat the reaction mixture to 80-100°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If DMF was used, pour the mixture into a separatory funnel containing water and ethyl acetate. If water was the solvent, proceed directly to extraction with ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a yellow-brown oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Application in Drug Development: Synthesis of Nifenalol

The primary utility of this compound is demonstrated in its role as a precursor to Nifenalol, a non-selective beta-blocker. The synthesis involves the conversion of the diol to an epoxide, followed by reaction with an amine.

Workflow for the Synthesis of Nifenalol

Caption: Key steps in the synthesis of Nifenalol from its diol intermediate.

The synthesis begins with the activation of one of the hydroxyl groups of the diol (often the primary one for steric reasons) and subsequent intramolecular cyclization to form the epoxide, 1,2-Epoxy-3-(4-nitrophenoxy)propane (also known as glycidyl 4-nitrophenyl ether). This epoxide is then subjected to nucleophilic attack by isopropylamine, which opens the ring to form the final Nifenalol structure. This general two-step sequence—epoxide formation from a phenol and subsequent amine coupling—is a cornerstone of beta-blocker synthesis.

Safety and Handling

This compound is classified as harmful if swallowed (H302).[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C.[3]

Conclusion

This compound is a valuable and strategically important intermediate in synthetic organic chemistry, particularly within the pharmaceutical industry. While comprehensive characterization data is not widely published, its physical and chemical properties can be reliably inferred from its structure and the behavior of analogous compounds. The synthetic pathways to and from this diol are based on robust and well-understood chemical transformations, making it a reliable building block for the synthesis of beta-blockers and potentially other biologically active molecules. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this compound in their drug discovery and development endeavors.

References

-

Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Link

-

Vicinal Diol Definition - Organic Chemistry Key Term. Fiveable. Link

-

14.9: Cleavage of Diols. Chemistry LibreTexts. Link

-

A reaction characteristic of vicinal diols is their oxidative cleavage on treatment with periodic. Doubtnut. Link

-

Ethyl p-nitrophenyl ether. ChemBK. Link

-

Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. ResearchGate. Link

-

This compound. Sigma-Aldrich. Link

-

Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). Cheméo. Link

-

Bis(p-nitrophenyl) ether. NIST WebBook. Link

-

4-NITROPHENYL OCTYL ETHER. Georganics. Link

-

Synthesis of b-adrenergic blockers (R)-(À)-nifenalol and (S)-(+)-sotalol via a highly efficient resolution of a bromohydrin precursor. ResearchGate. Link

-

4-Nitrophenyl phenyl ether. Chem-Impex. Link

-

3-(4-Nitrophenoxy)propane-1,1-diol. PubChem. Link

-

A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Link

-

This compound | 34211-48-8 | JBA21148. Biosynth. Link

-

Chemo-enzymatic process of (S)-(+)-Sotalol and (R)-(−)-Nifenalol. ResearchGate. Link

-

34211-48-8|this compound. BLDpharm. Link

-

Discovery and development of beta-blockers. Wikipedia. Link

-

United States Patent Office. (Patent Document). Google Patents. Link

-

Synthesis and pharmacology of potential beta-blockers. PubMed. Link

-

New method revolutionizes beta-blocker production process. EurekAlert!. Link

-

Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. Link

-

United States Patent (19). (Patent Document). Google Patents. Link

-

CN102633662A - Preparation method of 2,2-di[4-(4'-aminophenoxy)phenyl]propane. Google Patents. Link

-

Application Notes and Protocols: Synthesis of Brefonalol. Benchchem. Link

-

1,2-Epoxy-3-(4-nitrophenoxy)propane | CAS 5255-75-4. Santa Cruz Biotechnology. Link

-

US20110306773A1 - Process for preparation of metaxalone. Google Patents. Link

-

CN103319354A - Synthesis method of 3-amino-1,2-propanediol. Google Patents. Link

Sources

A Technical Guide to 3-(4-Nitrophenoxy)propane-1,2-diol: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

Prepared by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-(4-Nitrophenoxy)propane-1,2-diol, a key chemical intermediate in synthetic organic chemistry. While not a therapeutic agent itself, its strategic functionalization—featuring a nitrophenoxy ether and a vicinal diol—positions it as a valuable precursor in the synthesis of pharmacologically active molecules, particularly those in the aryloxypropanolamine class of beta-adrenergic receptor antagonists (beta-blockers). This document details the logical synthesis of the compound from readily available starting materials, outlines its physicochemical properties, and provides validated, step-by-step protocols for its synthesis and subsequent conversion into a representative pharmaceutical scaffold. The causality behind experimental choices and the strategic utility of the nitro group are discussed, offering field-proven insights for researchers in drug discovery and process development.

Introduction and Discovery Context

The discovery of specific chemical compounds is often driven not by their intrinsic biological activity, but by their potential as versatile building blocks. This compound falls squarely into this category. Its emergence is intrinsically linked to the development of aryloxypropanolamine beta-blockers, a class of drugs that revolutionized cardiovascular medicine in the mid-20th century.

The core structure of most beta-blockers features an aryloxy group connected to a propanolamine side chain. The synthesis of these molecules typically involves the reaction of a phenol with a three-carbon electrophile, such as epichlorohydrin, followed by the introduction of an amine.

This compound serves as a stable, functionalized intermediate within this synthetic paradigm. Its key attributes are:

-

An Aryloxypropanol Backbone: It contains the fundamental structure required for beta-blocker synthesis.

-

A Latent Amino Group: The para-nitro group is a highly versatile synthetic handle. It is a strong electron-withdrawing group that can be readily and selectively reduced to a primary amine (NH2), a crucial step for introducing the pharmacologically necessary amine functionality seen in drugs like Practolol and Atenolol.

-

A Vicinal Diol: The propane-1,2-diol moiety provides hydrophilicity and two reactive hydroxyl groups that can be further modified if necessary, though it is most commonly the result of opening its precursor epoxide.

This guide will first detail the synthesis of this compound from its logical precursor, 1,2-Epoxy-3-(4-nitrophenoxy)propane.

Synthesis and Physicochemical Properties

The most direct and industrially relevant synthesis of this compound proceeds in two logical steps: 1) Formation of the glycidyl ether intermediate via Williamson ether synthesis, and 2) Subsequent acid-catalyzed hydrolysis of the epoxide ring to yield the target diol.

Physicochemical Data

The key properties of the target compound and its direct precursor are summarized below for easy reference.

| Property | This compound | 1,2-Epoxy-3-(4-nitrophenoxy)propane (Precursor) |

| CAS Number | 34211-48-8[1] | 5255-75-4[2] |

| Molecular Formula | C₉H₁₁NO₅[1] | C₉H₉NO₄[2] |

| Molecular Weight | 213.19 g/mol [1] | 195.17 g/mol [2] |

| Appearance | White to off-white solid | White crystalline solid[3] |

| Melting Point | Not consistently reported | 62-68 °C[3][4] |

| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO) | Soluble in Chloroform, Ethyl Acetate[3] |

Synthetic Workflow Diagram

The overall process from common starting materials to the target diol is illustrated below.

Detailed Experimental Protocols

These protocols are based on established and reliable chemical transformations.

This protocol is adapted from a well-documented synthesis of the glycidyl ether intermediate.[3]

-

Rationale: This is a classic Williamson ether synthesis. The sodium hydroxide deprotonates the acidic phenol, forming the sodium p-nitrophenoxide salt. This potent nucleophile then attacks the least-hindered carbon of epichlorohydrin in an SN2 reaction, displacing the chloride. The resulting alkoxide then performs an intramolecular SN2 reaction to displace the adjacent chloride, forming the stable epoxide ring. An excess of epichlorohydrin is used to maximize the yield of the desired product and minimize side reactions.

-

Step-by-Step Methodology:

-

In a 2 L round-bottom flask, dissolve p-Nitrophenol (139 g, 1.0 mol) in 1.5 L of 0.8M aqueous sodium hydroxide. Stir until a homogenous solution of sodium p-nitrophenoxide is formed.

-

To the vigorously stirred solution, add Epichlorohydrin (117 ml, 1.5 mol) dropwise over 30 minutes.

-

Allow the biphasic mixture to stir vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (60:40 Ethyl Acetate/Hexanes).

-

Transfer the mixture to a 4 L separatory funnel. Extract the aqueous phase three times with 300 ml portions of chloroform.

-

Combine the organic fractions and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent. The filtrate is then concentrated under reduced pressure using a rotary evaporator. This will yield a yellow oil which should crystallize upon standing.

-

Triturate the oily crystals with cold methanol and filter to yield the product as white crystals. Expected yield: ~55-60 g.

-

This protocol describes the acid-catalyzed ring-opening of the epoxide to form the vicinal diol.[5]

-

Rationale: The epoxide ring is strained and susceptible to nucleophilic attack. Under acidic conditions, the epoxide oxygen is protonated, making the ring carbons significantly more electrophilic. Water, acting as a nucleophile, then attacks one of the carbons (predominantly the least substituted one, following the SN2 pathway), leading to the opening of the ring and formation of the diol after deprotonation.

-

Step-by-Step Methodology:

-

Suspend 1,2-Epoxy-3-(4-nitrophenoxy)propane (50 g, 0.256 mol) in 500 mL of deionized water in a 1 L flask.

-

Add 5 mL of 1M sulfuric acid to catalyze the reaction.

-

Heat the mixture to 60-70 °C with stirring for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature. If the product crystallizes out, it can be collected by filtration. If not, extract the aqueous solution with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol.

-

The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or water.

-

Initial Applications in Drug Development

The primary utility of this compound is as a strategic intermediate for synthesizing aryloxypropanolamine beta-blockers. The nitro group serves as a masked amine. The following workflow demonstrates its conversion to a practolol analogue, a representative beta-1 selective antagonist.

Synthetic Conversion to a Beta-Blocker Scaffold

The conversion involves three key transformations: reduction of the nitro group, protection of the resulting amine, and reaction of the diol to form the final propanolamine structure. A more direct route involves reducing the nitro group on the precursor epoxide and then reacting it with an amine, but using the diol allows for greater stability and handling.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol details the critical step of converting the nitro group to a primary amine using catalytic hydrogenation.[6][7]

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. The palladium on carbon (Pd/C) catalyst adsorbs both the hydrogen gas and the nitro compound onto its surface. This facilitates the transfer of hydrogen atoms to the nitro group, reducing it sequentially to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct. This method is highly selective for the nitro group and will not affect the aromatic ring or the alcohol functionalities under these conditions.

-

Step-by-Step Methodology:

-

Dissolve this compound (21.3 g, 0.1 mol) in 250 mL of ethanol in a hydrogenation vessel (e.g., a Parr shaker apparatus).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1.0 g, ~5 wt%). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a water-wet paste.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

-

Begin vigorous agitation (shaking or stirring) at room temperature. The reaction is exothermic and may require cooling.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

-

Depressurize the vessel and purge with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. Caution: The catalyst on the filter pad may be pyrophoric; quench carefully with water.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 3-(4-Aminophenoxy)propane-1,2-diol as a solid, which can be used in the next step without further purification.

-

From this amino-diol, standard organic chemistry procedures can be used to complete the synthesis of practolol or similar beta-blockers.[8]

Alternative Applications

While its primary role is as a synthetic intermediate, some sources suggest that this compound possesses inherent biological activity. It has been reported to be an antimicrobial agent effective against Pseudomonas aeruginosa by inhibiting protein synthesis.[1] This suggests potential secondary applications in microbiology research or as a lead compound for developing new antibacterial agents. However, its utility in pharmaceutical synthesis remains its most documented and significant application.

Conclusion

This compound exemplifies a strategically designed chemical intermediate. Its discovery and application are rooted in the logical and efficient synthesis of the aryloxypropanolamine drug class. By incorporating a stable, yet easily convertible, nitro group, it serves as a valuable precursor to the essential amine functionality of beta-blockers. The protocols detailed in this guide provide a reliable framework for its synthesis and demonstrate its pivotal role in constructing complex, pharmacologically active molecules. This highlights the importance of foundational intermediates in the broader landscape of drug discovery and development.

References

-

PrepChem.com. Synthesis of 1,2-Epoxy-3-(p-Nitrophenoxy)-Propane (Compound XIV). Available from: [Link]

-

PubMed. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Available from: [Link]

- Chen, J. et al. (2007). Reduction of 4-nitrophenol catalyzed by nitroreductase. Chinese Chemical Letters, 18(1), 10-12. (Note: A direct URL is not available from the search result, but the journal and article details are provided for reference).

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Available from: [Link]

-

Organic Chemistry Portal. Diol synthesis by substitution. Available from: [Link]

-

MDPI. 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Available from: [Link]

-

PubMed. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. Available from: [Link]

-

ResearchGate. The reactions from the hydrolysis of the 1,2‐epoxy propane process. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. biosynth.com [biosynth.com]

- 3. prepchem.com [prepchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Diol synthesis by substitution [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Nitrophenoxy)propane-1,2-diol (CAS: 34211-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Nitrophenoxy)propane-1,2-diol, a nitroaromatic compound with significant potential in antimicrobial research. This document delves into the compound's chemical and physical properties, outlines plausible synthetic routes, and details analytical characterization methods. Furthermore, it explores its biological activity, focusing on its mechanism of action as a bacterial protein synthesis inhibitor, and presents relevant experimental protocols. This guide is intended to be a foundational resource for researchers engaged in the study and application of this molecule in drug discovery and development.

Introduction

This compound, with the CAS number 34211-48-8, is a member of the nitrophenoxy class of compounds. The presence of the nitro group, a strong electron-withdrawing functionality, on the aromatic ring, combined with the hydrophilic diol side chain, imparts unique chemical and biological properties to the molecule. While not as extensively studied as some other nitroaromatic compounds, emerging evidence suggests its potential as an antimicrobial agent, making it a molecule of interest for further investigation in the field of medicinal chemistry. This guide synthesizes the available technical information to provide a detailed understanding of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source(s) |

| CAS Number | 34211-48-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₅ | [1] |

| Molecular Weight | 213.19 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| SMILES | C1=CC(=CC=C1[O-])OCC(CO)O | [1] |

| InChI Key | YERGZLQRVWFVAZ-UHFFFAOYSA-N | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Purification

Synthesis from 4-Nitrophenol and Glycidol

This method involves the base-catalyzed ring-opening of glycidol by 4-nitrophenol. The phenoxide, generated in situ by a base, acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring.

Reaction Scheme:

Caption: Synthesis of this compound from 4-Nitrophenol and Glycidol.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 4-nitrophenol in a suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO).

-

Base Addition: Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution to generate the 4-nitrophenoxide anion.

-

Glycidol Addition: Slowly add glycidol to the reaction mixture at a controlled temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis from 4-Nitrophenol and Epichlorohydrin followed by Hydrolysis

An alternative two-step synthesis involves the reaction of 4-nitrophenol with epichlorohydrin to form the corresponding glycidyl ether, followed by acidic or basic hydrolysis of the epoxide ring to the diol.

Reaction Scheme:

Caption: Two-step synthesis via a glycidyl ether intermediate.

Step-by-Step Protocol:

-

Glycidyl Ether Formation: React 4-nitrophenol with an excess of epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 1,2-Epoxy-3-(4-nitrophenoxy)propane.

-

Intermediate Isolation: Isolate the glycidyl ether intermediate after an appropriate work-up.

-

Hydrolysis: Subject the isolated glycidyl ether to hydrolysis under acidic (e.g., dilute HCl or H₂SO₄) or basic (e.g., NaOH solution) conditions to open the epoxide ring and form the diol.

-

Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.

Analytical Characterization

The structural elucidation and purity assessment of this compound are crucial for its use in research. Standard analytical techniques are employed for this purpose. While specific spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propanediol backbone, and the hydroxyl protons. The aromatic protons on the para-substituted ring will likely appear as two doublets in the downfield region (around 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the propanediol chain (CH₂-O-Ar, CH-OH, and CH₂-OH) would appear in the range of 3.5-4.5 ppm, with their multiplicities depending on the coupling between them. The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.[3]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the propanediol side chain are expected to resonate in the range of 60-75 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 213. Common fragmentation patterns for such molecules include the loss of water (M-18), the loss of a CH₂OH group (M-31), and cleavage of the ether bond, leading to fragments corresponding to the 4-nitrophenoxy radical (m/z 138) and the propanediol cation.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

N=O stretching (nitro group): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C-O stretching (ether and alcohol): Bands in the region of 1050-1250 cm⁻¹.

-

C=C stretching (aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

Biological Activity and Mechanism of Action

This compound has been identified as a nitrophenol compound that exhibits antibacterial activity.[1] It has shown efficacy against pathogenic bacteria, including Pseudomonas aeruginosa.[1]

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of its antimicrobial action is the inhibition of bacterial protein synthesis.[1] The molecule is proposed to bind to the ribosomes within the bacterial cell, thereby disrupting the process of translation and leading to the cessation of bacterial growth.[1] This mode of action is a common feature of many clinically useful antibiotics. While the precise binding site on the ribosome has not been fully elucidated for this specific compound, it is a critical area for future research.

Caption: Proposed mechanism of action for this compound.

Potential for Eukaryotic Cell Effects

It is also noted that this compound can inhibit protein synthesis in eukaryotic cells by binding to ribosomes in rat liver microsomes and may have the potential to cause DNA damage.[1] This highlights the need for selectivity studies to assess its therapeutic index as a potential antibacterial agent.

Experimental Protocols

To facilitate further research on this compound, this section provides outlines of standard experimental protocols for evaluating its antimicrobial activity and mechanism of action.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Protocol: Broth Microdilution Assay

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate, including positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

Objective: To confirm the inhibitory effect of the compound on bacterial protein synthesis.

Protocol: Cell-Free Transcription-Translation (TX-TL) System

-

System Preparation: Utilize a commercially available bacterial cell-free TX-TL system (e.g., from E. coli).

-

Reporter Gene: Use a plasmid DNA encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).

-

Reaction Setup: Set up the TX-TL reactions in a microplate, including the cell-free extract, amino acids, energy source, and the reporter plasmid.

-

Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control inhibitor (e.g., chloramphenicol) and a negative (vehicle) control.

-

Incubation: Incubate the reaction at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

-

Signal Detection: Measure the expression of the reporter protein (luminescence for luciferase or fluorescence for GFP) using a plate reader. A dose-dependent decrease in the signal indicates inhibition of protein synthesis.[5]

Applications in Drug Development and Research

The primary area of interest for this compound in drug development is as a potential antibacterial agent. Its mechanism of action, targeting the highly conserved bacterial ribosome, makes it an attractive scaffold for the development of new antibiotics.

Key Research and Development Areas:

-

Lead Optimization: The compound can serve as a lead structure for the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further research is needed to identify the specific binding site on the bacterial ribosome and to understand the molecular basis of its inhibitory activity.

-

Spectrum of Activity: Comprehensive screening against a broad panel of clinically relevant bacterial pathogens is required to determine its full antimicrobial spectrum.

-